5-Chloro-2-nitrobenzyl alcohol
Overview
Description
5-Chloro-2-nitrobenzyl alcohol: is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the fifth position, a nitro group at the second position, and a hydroxymethyl group at the first position. This compound is typically found as a light yellow to brown crystalline powder .
Mechanism of Action
Target of Action
Like other alcohols, it may interact with a variety of biological molecules, including proteins and nucleic acids .
Mode of Action
5-Chloro-2-nitrobenzyl alcohol, being an alcohol, can undergo a variety of reactions. For instance, alcohols can be converted into alkyl halides under acidic conditions via an S_N2 mechanism . In this process, the alcohol is protonated, and the halide ion displaces a molecule of water, a good leaving group, from carbon, producing an alkyl halide .
Biochemical Pathways
The conversion of alcohols into alkyl halides can impact various biochemical pathways, as alkyl halides are often used in organic synthesis and can react with a variety of biological targets .
Pharmacokinetics
Its logp value of 161 suggests that it has some degree of lipophilicity, which could influence its absorption and distribution .
Result of Action
The conversion of this alcohol into an alkyl halide could potentially lead to the alkyl halide interacting with various cellular components, potentially leading to various cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the conversion of alcohols into alkyl halides is acid-catalyzed , so the reaction rate may be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzyl alcohol can be synthesized through various methods. One common approach involves the nitration of 5-chlorobenzyl alcohol, followed by reduction of the nitro group to form the desired product . The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts, while the reduction step can be achieved using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-nitrobenzyl alcohol can undergo oxidation reactions to form 5-chloro-2-nitrobenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products:
Oxidation: 5-Chloro-2-nitrobenzaldehyde.
Reduction: 5-Chloro-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5-Chloro-2-nitrobenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It is also employed in the preparation of carbamates, which are important in the production of pesticides and herbicides .
Biology and Medicine: In biological research, this compound is used as a photolabile protecting group for the controlled release of bioactive molecules . This application is particularly useful in the study of cellular processes and the development of targeted drug delivery systems .
Industry: The compound is utilized in the manufacture of dyes, pigments, and other specialty chemicals . Its unique chemical properties make it valuable in various industrial applications, including the production of polymers and resins .
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Similar structure but lacks the chlorine substituent.
4-Chloro-2-nitrobenzyl alcohol: Chlorine substituent at the fourth position instead of the fifth.
3-Methyl-2-nitrobenzyl alcohol: Methyl group instead of chlorine.
Uniqueness: 5-Chloro-2-nitrobenzyl alcohol is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and photolabile properties . This combination of functional groups makes it particularly useful in applications requiring controlled release of bioactive molecules and in the synthesis of complex organic compounds .
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZTHQGJXPEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223309 | |
Record name | 5-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73033-58-6 | |
Record name | 5-Chloro-2-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73033-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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